

physical and chemical properties of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

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Compound of Interest

Compound Name: 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

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An In-depth Technical Guide to **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**

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Abstract

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a modifiable carbon-bromine bond, and a stable pyrazole core, makes it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectral analysis, key synthetic applications, and established experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Molecular Identity and Structure

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features include a bromine atom at position 4, a methyl group on the nitrogen at position 1, and a carbaldehyde (formyl) group at position 5.

The connectivity of the atoms in the molecule is visualized below.

Caption: 2D representation of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde**.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthesis. The key properties of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	473528-88-0	[1][2]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1]
Molecular Weight	189.01 g/mol	[1]
Appearance	Light yellow solid	[3]
Melting Point	75–76 °C	[3]
Solubility	Slightly soluble in water (3.6 g/L at 25 °C)	[4]
pKa (Predicted)	-1.48 ± 0.10	[5]
Storage	Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Air sensitive.	[1][5]

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound after synthesis or before use. The following data are based on published findings for this molecule.

[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃):

- δ 9.78 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.
- δ 7.97 (s, 1H): This singlet is assigned to the proton at the C3 position of the pyrazole ring.
- δ 3.94 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃) attached to the N1 nitrogen of the pyrazole ring.
- ¹³C NMR (101 MHz, CDCl₃):
 - δ 183.4: The signal for the carbonyl carbon of the aldehyde group (C=O).
 - δ 141.0: The signal for the C3 carbon of the pyrazole ring (CH).
 - δ 121.7: The signal for the C5 carbon, which is attached to the aldehyde group.
 - δ 119.7: The signal for the C4 carbon, which bears the bromine atom.
 - δ 37.6: The signal for the methyl carbon (N-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.^[3]

- ~1655 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde functional group.
- ~2953, 2920, 2852 cm⁻¹: C-H stretching vibrations from the methyl and aldehyde C-H groups.
- ~1524, 1501 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the elemental composition of the molecule.^[3]

- [M+H]⁺ Calculated for [C₅H₆⁷⁹BrN₂O]⁺: 188.9658
- [M+H]⁺ Found: 188.9653

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** stems from its distinct reactive sites, which can be addressed with high selectivity.

The Aldehyde Group

The aldehyde at the C5 position is a versatile functional handle. It readily participates in a wide range of classical carbonyl reactions:

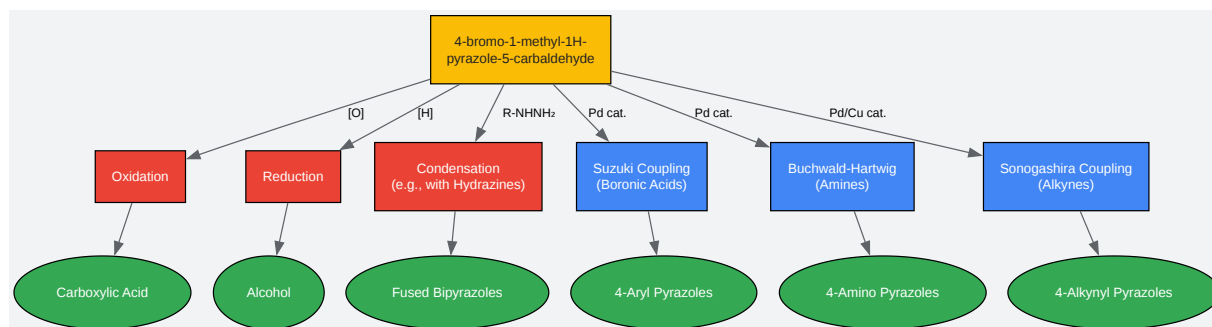
- **Condensation Reactions:** It can react with hydrazines or primary amines to form hydrazones and imines, respectively. This is a common strategy for building larger, more complex heterocyclic systems.[\[3\]](#)
- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid), providing another key synthetic intermediate.[\[6\]](#)
- **Reduction:** Selective reduction yields the primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol.
- **Wittig and Related Reactions:** It can be converted into alkenes, providing a route to extend carbon chains.

The Carbon-Bromine Bond

The bromine atom at the C4 position is an ideal leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, a cornerstone of modern drug discovery.[\[1\]](#)

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- **Heck Coupling:** Reaction with alkenes to form substituted alkenes.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
- **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C triple bonds.

The diagram below illustrates the central role of this compound as a platform for diversification through these two reactive handles.



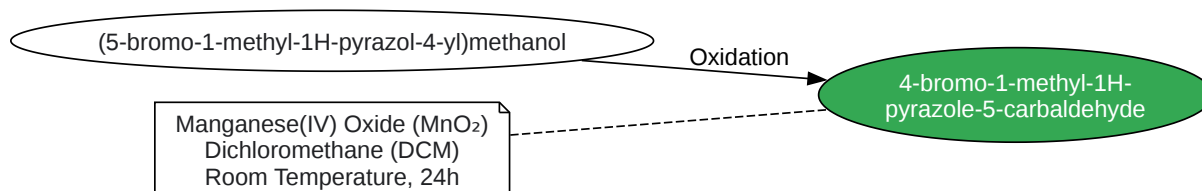
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Caption: Key reaction pathways for synthetic diversification.

Synthesis and Experimental Protocols

Synthesis Pathway

A common and efficient method for preparing **4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde** is through the oxidation of its corresponding alcohol precursor, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol. This precursor can be synthesized from commercially available starting materials. A robust oxidant for this transformation is activated manganese(IV) oxide (MnO₂).^[3]



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Caption: Synthetic workflow for the target compound via oxidation.

Experimental Protocol: Oxidation of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

This protocol is adapted from a peer-reviewed procedure and serves as a reliable method for laboratory-scale synthesis.[3]

Materials:

- (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq)
- Activated Manganese(IV) Oxide (MnO_2) (10.0 eq)
- Dichloromethane (DCM)
- Celite®

Procedure:

- **Reaction Setup:** To a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in dichloromethane (approx. 0.8 M concentration), add activated manganese(IV) oxide (10 equivalents).
- **Reaction Execution:** Stir the resulting suspension vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

- **Work-up:** Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids.
- **Purification:** Wash the filter pad thoroughly with additional dichloromethane. Combine the filtrates and concentrate them under reduced pressure.
- **Isolation:** The resulting crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is needed, silica gel column chromatography can be performed.

Expert Insight: The use of a large excess of activated MnO₂ is crucial for driving the reaction to completion. The quality of the MnO₂ can significantly impact reaction time and yield. The reaction is heterogeneous, so efficient stirring is paramount.

Applications in Research and Development

This pyrazole derivative is a key intermediate in the synthesis of compounds for pharmaceutical and agrochemical applications.^[1]

- **Drug Discovery:** It is extensively used in the development of kinase inhibitors for oncology. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.^{[1][7]} The aldehyde and bromine sites allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
- **Agrochemical Research:** The compound is also used to design new active ingredients for crop protection with targeted biological activity.^[1]
- **Heterocyclic Chemistry:** It serves as a foundational building block for constructing more complex, fused heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles, which have demonstrated significant pharmacological potential.^[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

- **Hazard Classification (GHS):**
 - H302: Harmful if swallowed (Acute toxicity, Oral, Category 4).^[4]

- H315: Causes skin irritation (Skin irritation, Category 2).[4]
- H319: Causes serious eye irritation (Eye irritation, Category 2).[4]
- H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[8]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[4]
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
 - Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

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References

- 1. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde [myskinrecipes.com]
- 2. 473528-88-0|4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBALDEHYDE CAS#: 473528-88-0 [m.chemicalbook.com]

- 6. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-bromo-1H-pyrazole-5-carbaldehyde | C₄H₃BrN₂O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]
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